(2-{[2-(Benzothiazol-2-ylsulfanyl)-acetyl]-hydrazonomethyl}-phenoxy)-acetic acid
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Overview
Description
(2-{[2-(Benzothiazol-2-ylsulfanyl)-acetyl]-hydrazonomethyl}-phenoxy)-acetic acid is a complex organic compound that features a benzothiazole moiety linked to an acetic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[2-(Benzothiazol-2-ylsulfanyl)-acetyl]-hydrazonomethyl}-phenoxy)-acetic acid typically involves multiple steps. One common route includes the reaction of benzothiazole with a suitable acetic acid derivative under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(2-{[2-(Benzothiazol-2-ylsulfanyl)-acetyl]-hydrazonomethyl}-phenoxy)-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole moiety, using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology
In biological research, (2-{[2-(Benzothiazol-2-ylsulfanyl)-acetyl]-hydrazonomethyl}-phenoxy)-acetic acid is studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of (2-{[2-(Benzothiazol-2-ylsulfanyl)-acetyl]-hydrazonomethyl}-phenoxy)-acetic acid involves its interaction with specific molecular targets. This interaction can lead to the modulation of various biological pathways, resulting in its observed effects. For example, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- (Benzothiazol-2-ylsulfanyl)-acetic acid ethyl ester
- (Benzothiazol-2-ylsulfanyl)-acetic acid benzyl ester
- (Benzothiazol-2-ylsulfanyl)-acetic acid dodecyl ester
Uniqueness
Compared to these similar compounds, (2-{[2-(Benzothiazol-2-ylsulfanyl)-acetyl]-hydrazonomethyl}-phenoxy)-acetic acid is unique due to its hydrazonomethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these unique properties are desired .
Properties
Molecular Formula |
C18H15N3O4S2 |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-[2-[(E)-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C18H15N3O4S2/c22-16(11-26-18-20-13-6-2-4-8-15(13)27-18)21-19-9-12-5-1-3-7-14(12)25-10-17(23)24/h1-9H,10-11H2,(H,21,22)(H,23,24)/b19-9+ |
InChI Key |
ZLWLKEHEVKGLKC-DJKKODMXSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)OCC(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)OCC(=O)O |
Origin of Product |
United States |
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